![molecular formula C24H40Br2O6 B12609156 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene CAS No. 646066-52-6](/img/structure/B12609156.png)
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene: is a complex organic compound characterized by the presence of bromine atoms and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene typically involves the bromination of a precursor benzene derivative followed by etherification. One common method involves the reaction of 1,2-dibromobenzene with 6-(2-methoxyethoxy)hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carbonyl-containing compounds .
Applications De Recherche Scientifique
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene exerts its effects is largely dependent on its interactions with other molecules. The bromine atoms and ether linkages play a crucial role in its reactivity. For instance, the bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo cleavage under acidic or basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene is unique due to its specific substitution pattern and the presence of long ether chains. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
646066-52-6 |
|---|---|
Formule moléculaire |
C24H40Br2O6 |
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
1,2-dibromo-4,5-bis[6-(2-methoxyethoxy)hexoxy]benzene |
InChI |
InChI=1S/C24H40Br2O6/c1-27-15-17-29-11-7-3-5-9-13-31-23-19-21(25)22(26)20-24(23)32-14-10-6-4-8-12-30-18-16-28-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
WVGNSXKPYAEZPL-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCCCCCOC1=CC(=C(C=C1OCCCCCCOCCOC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


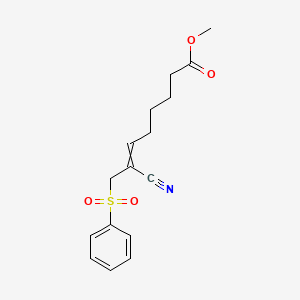
![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)


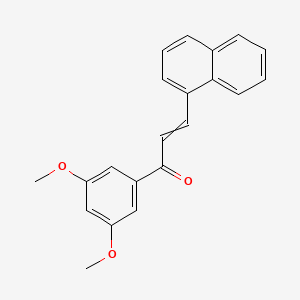
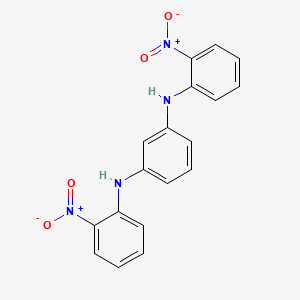
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
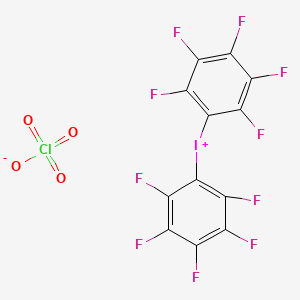
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
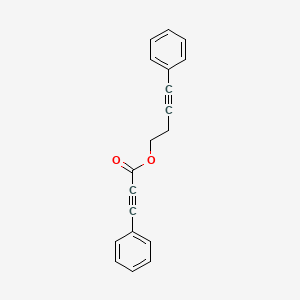
![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
